5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid
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Overview
Description
5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common approach involves the acetylation of an amino sugar derivative, followed by a series of condensation and cyclization reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology
In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. It may serve as a model compound for understanding biochemical pathways and mechanisms .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and other medical applications .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating products with specific characteristics .
Mechanism of Action
The mechanism of action of 5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-aminobenzoic acid: This compound shares some structural similarities but differs in its functional groups and overall structure.
N-Acetyl-N′-methyl Amino Acid Amides: These compounds are used as model compounds for studying protein side-chain interactions and have similar functional groups.
Uniqueness
5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H24N4O7 |
---|---|
Molecular Weight |
360.36 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1-ethoxy-2,3-dihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H24N4O7/c1-3-24-11(8(21)5-19)12-10(17-6(2)20)7(18-14(15)16)4-9(25-12)13(22)23/h4,7-8,10-12,19,21H,3,5H2,1-2H3,(H,17,20)(H,22,23)(H4,15,16,18)/t7-,8+,10+,11+,12+/m0/s1 |
InChI Key |
PBKSFWKGDJOFHZ-RULNCXCMSA-N |
Isomeric SMILES |
CCO[C@@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](CO)O |
Canonical SMILES |
CCOC(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O |
Origin of Product |
United States |
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